[4-(fluoromethyl)oxan-4-yl]methanethiol
Description
[4-(Fluoromethyl)oxan-4-yl]methanethiol is a fluorinated organosulfur compound characterized by a tetrahydropyran (oxane) ring substituted at the 4-position with a fluoromethyl (-CH2F) group and a methanethiol (-CH2SH) group. The molecular formula is C7H13FOS, with a molecular weight of 164.24 g/mol. Its structure combines the conformational rigidity of the oxane ring with the electronic effects of fluorine and the nucleophilic reactivity of the thiol group.
Properties
CAS No. |
2680534-73-8 |
|---|---|
Molecular Formula |
C7H13FOS |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(fluoromethyl)oxan-4-yl]methanethiol typically involves the reaction of oxane derivatives with fluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at temperatures ranging from -78°C to room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(fluoromethyl)oxan-4-yl]methanethiol: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the fluoromethyl group with other functional groups using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous solvents at low temperatures.
Substitution: Sodium azide, potassium cyanide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[4-(fluoromethyl)oxan-4-yl]methanethiol: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [4-(fluoromethyl)oxan-4-yl]methanethiol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its unique structure allows it to interact with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares [4-(fluoromethyl)oxan-4-yl]methanethiol with structurally related compounds:
Physicochemical Properties
- Solubility: The thiol group in this compound confers moderate polarity, but its solubility in water is lower than its alcohol analog ([4-(fluoromethyl)oxan-4-yl]methanol) due to reduced hydrogen bonding capacity. However, it is more soluble than purely hydrophobic fluorinated hydrocarbons . The hydrochloride salt of [4-(aminomethyl)oxan-4-yl]methanethiol exhibits enhanced aqueous solubility in acidic conditions due to protonation of the amine group .
- Acidity: The thiol group (pKa ~10–11) is more acidic than the hydroxyl group (pKa ~16–18) in [4-(fluoromethyl)oxan-4-yl]methanol, enabling deprotonation under milder basic conditions for nucleophilic reactions .
- Reactivity: The thiol group undergoes oxidation to form disulfides, a property absent in the alcohol and amine analogs. This reactivity is exploitable in dynamic covalent chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
